molecular formula C19H31BClNO2 B6336246 (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride CAS No. 2724208-21-1

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride

Cat. No. B6336246
CAS RN: 2724208-21-1
M. Wt: 351.7 g/mol
InChI Key: LMGLXUWWXRSINP-UHFFFAOYSA-N
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Description

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride (HMPPB-HCl) is an important organic compound that has been widely used in scientific research and industrial applications. HMPPB-HCl is an organoboron compound that is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a diagnostic tool in medical research. HMPPB-HCl has been found to be a potent inhibitor of enzymes and proteins, and it has been used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has been used in a variety of scientific research applications, including drug discovery, enzyme and protein inhibition, and diagnostic tools. (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has been used to study the structure and function of enzymes, proteins, and other biomolecules. It has also been used to study the effects of drugs on the body and to develop new drugs. (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has been used in the synthesis of various drugs and pharmaceuticals, and it has been used in the development of diagnostic tools for medical research.

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups to a palladium catalyst, followed by transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the stability of boronic pinacol esters, in general, can be influenced by factors such as ph .

Result of Action

The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to various compounds, including methoxy protected (−)-Δ8-THC and cholesterol . It has also been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

The rate of reaction of boronic pinacol esters is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .

Advantages and Limitations for Lab Experiments

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also a potent inhibitor of enzymes and proteins, making it a useful tool for studying their structure and function. However, (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride also has some limitations. It is not selective for a particular enzyme or protein, meaning it can inhibit the activity of multiple enzymes and proteins. Additionally, it can be toxic at high concentrations, so care must be taken when using it in lab experiments.

Future Directions

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has a wide range of potential applications in scientific research and industrial applications. It could be used to develop new drugs and diagnostic tools, as well as to study the structure and function of enzymes and proteins. Additionally, it could be used as a catalyst in chemical reactions and as a reagent in organic synthesis. Furthermore, it could be used to study the effects of drugs on the body and to develop new drugs.

Synthesis Methods

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride is synthesized through a multi-step reaction process. The first step involves the reaction of homopiperidine with methyl phenylboronic acid to form the (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride precursor. This reaction is carried out in an aqueous solution of sodium hydroxide, and the resulting product is then reacted with pinacol ester hydrochloride in the presence of a base to form the final product. The reaction is typically carried out at temperatures between 40-50°C and the reaction time can range from 1-6 hours.

properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLXUWWXRSINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride

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